1-Bromo-2,3-difluorobenzene

Descripción general

Descripción

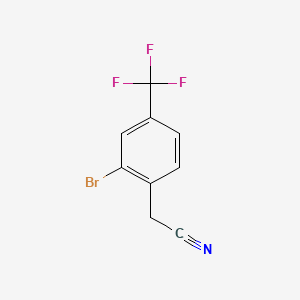

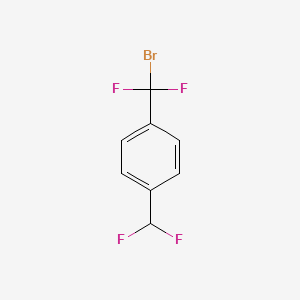

1-Bromo-2,3-difluorobenzene is a chemical compound with the molecular formula BrC6H3F2. It has a molecular weight of 192.99 . It is used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372) and in the preparation of 2,3-difluorophenyl (dimethyl)phosphane .

Synthesis Analysis

The synthesis of 1-Bromo-2,3-difluorobenzene involves adding a 50% aqueous solution of KOH to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride at 30-35°C for 30 minutes .Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-difluorobenzene consists of a benzene ring with bromine and two fluorine atoms attached to it .Chemical Reactions Analysis

1-Bromo-2,3-difluorobenzene undergoes microbial oxidation by Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109 (pDTG601)) . It may be used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372) and in the preparation of 2,3-difluorophenyl (dimethyl)phosphane .Physical And Chemical Properties Analysis

1-Bromo-2,3-difluorobenzene is a liquid with a density of 1.724 g/mL at 25 °C. It has a refractive index of 1.509. The boiling point is 158.3±20.0 °C at 760 mmHg, and the vapor pressure is 3.4±0.3 mmHg at 25°C. The enthalpy of vaporization is 37.9±3.0 kJ/mol, and the flash point is 61.1±0.0 °C .Aplicaciones Científicas De Investigación

Synthesis of CGRP Receptor Antagonists

1-Bromo-2,3-difluorobenzene: is utilized in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonists , such as BMS-846372 . These antagonists are significant in the treatment of conditions like migraine, due to their role in blocking the CGRP receptor, which is implicated in causing the vasodilation associated with migraine headaches.

Preparation of Phosphane Ligands

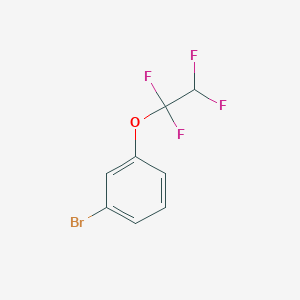

This compound is also used in the preparation of 2,3-difluorophenyl (dimethyl)phosphane . Phosphane ligands are crucial in coordination chemistry and catalysis, particularly in the field of homogeneous catalysis where they can modulate the electronic and steric properties of metal centers, thus influencing the activity and selectivity of catalysts.

Materials Science

In materials science, 1-Bromo-2,3-difluorobenzene is a precursor in the synthesis of various materials, including liquid crystals, polymers, and OLEDs . For instance, it contributes to the creation of liquid crystal materials with excellent thermal stability and electro-optic properties, which are essential for displays and advanced optical applications.

Microbial Oxidation Studies

The compound has been reported to undergo microbial oxidation with Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109 (pDTG601)), showcasing its potential in biotransformation studies . Biotransformation using microbial pathways can lead to the production of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Regioselective Synthesis

1-Bromo-2,3-difluorobenzene: can be synthesized through a regioselective process starting from tetrafluoroethylene and buta-1,3-diene . This method demonstrates the compound’s role in synthetic chemistry, where it can be used to create structurally complex molecules with high precision.

Liquid Crystal Synthesis

It is involved in the synthesis of a specific liquid crystal material known as 4-(4-dodecylphenyl)-4’-cyanobiphenyl (DDCB) , which is noted for its superior thermal stability and electro-optic properties . Such materials are crucial for the development of high-performance liquid crystal displays (LCDs).

Safety and Hazards

1-Bromo-2,3-difluorobenzene is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of fire, CO2, dry chemical, or foam should be used for extinction. It should be stored in a well-ventilated place, with the container kept tightly closed and locked up .

Propiedades

IUPAC Name |

1-bromo-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWWASUTWAFKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369814 | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-difluorobenzene | |

CAS RN |

38573-88-5 | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38573-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-bromo-2,3-difluorobenzene a useful starting material for synthesizing resorcinol derivatives?

A1: The research demonstrates that 1-bromo-2,3-difluorobenzene undergoes regioselective nucleophilic aromatic substitution with alcohols. [] This allows for the controlled introduction of substituents onto the aromatic ring, leading to the formation of asymmetric resorcinol derivatives. These derivatives are important building blocks in organic synthesis and can be further modified to create complex molecules, like rocaglaol analogs.

Q2: What is the significance of the regioselectivity observed in reactions with 1-bromo-2,3-difluorobenzene?

A2: Regioselectivity is crucial for obtaining the desired product with high purity and yield. In the case of 1-bromo-2,3-difluorobenzene, the reaction preferentially occurs at a specific position on the aromatic ring, dictated by the electronic properties of the substituents (bromine and fluorine) and reaction conditions. [] This selectivity simplifies the synthesis process by avoiding the formation of unwanted isomers, which can be challenging to separate and reduce the overall efficiency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.